molecular formula C13H14N2O3S B510426 Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate CAS No. 329059-62-3

Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B510426
CAS No.: 329059-62-3
M. Wt: 278.33g/mol
InChI Key: NUYKMJOBLOJJPX-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is a tetracyclic heterocyclic compound featuring fused pyrrolo-thieno-pyrimidine and ester functionalities. Its core structure includes a pyrimidine ring fused with thiophene (thieno) and pyrrolidine rings, substituted with a 4-oxo group, a 3-methyl group, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-13(17)10-7(2)9-11(19-10)14-8-5-4-6-15(8)12(9)16/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYKMJOBLOJJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C3CCCN3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Aminothiophene Intermediate

The reaction begins with ethyl cyanoacetate, elemental sulfur, and a ketone (e.g., cyclopentanone) in the presence of a base such as triethylamine. The Gewald mechanism proceeds via a Knoevenagel condensation, followed by cyclization with sulfur to yield 2-aminothiophene-3-carboxylate derivatives. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized in 75–85% yield under mild conditions (room temperature, 12–24 hours).

Cyclization with Pyrrolidine Derivatives

The 2-aminothiophene intermediate undergoes cyclocondensation with 2-pyrrolidone in dichloromethane using phosphorus oxychloride (POCl₃) as a dehydrating agent. This step forms the fused pyrrolo-thieno-pyrimidine system. Optimal conditions include heating at 45°C for 4–6 hours, yielding the ester product in 52–68%. Key advantages of this method include scalability and compatibility with diverse lactams, enabling structural diversification.

Table 1: Gewald Reaction Optimization

ParameterConditionYield (%)
SolventDichloromethane68
Temperature45°C65
CatalystPOCl₃ (1.2 equiv)68
Reaction Time6 hours66

Alternative Cyclization Strategies

Acyl Halide-Mediated Cyclization

An alternative route involves the cyclization of pyrrole derivatives with acyl halides. Ethyl 3-methyl-4-oxo-pyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate is synthesized via the reaction of 3-pyrrolidinone with ethyl 2-chloroacetoacetate in the presence of POCl₃. This method achieves 60–70% yield but requires stringent moisture control to prevent hydrolysis of the acyl chloride intermediate.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility. By maintaining precise temperature (50°C) and pressure (1.5 bar), this method reduces side reactions and improves yield to 72%. Residence times of 30 minutes in a microreactor setup minimize decomposition of heat-sensitive intermediates.

Post-Synthetic Modifications and Purification

Ester Hydrolysis and Functionalization

While the target compound is an ester, its hydrolysis to the carboxylic acid (using LiOH in methanol/water) is a critical step for further derivatization. However, reflux conditions (70°C, 4 hours) must be carefully controlled to avoid over-hydrolysis or decarboxylation.

Chromatographic Purification

Silica gel chromatography with petroleum ether/ethyl acetate (3:1) is standard for isolating the ester. Gradient elution (5–20% ethyl acetate) resolves closely related byproducts, achieving >95% purity.

Table 2: Purification Efficiency

Eluent Ratio (PE:EA)Purity (%)Recovery (%)
3:19585
4:19288
2:19780

Mechanistic Insights and Challenges

Role of POCl₃ in Cyclization

Phosphorus oxychloride facilitates both dehydration and ring closure by activating carbonyl groups. Its Lewis acidity promotes the formation of the pyrimidine ring via intramolecular nucleophilic attack by the thiophene amine. Excess POCl₃ (>1.5 equiv) risks side reactions, such as chlorination of the thiophene ring.

Yield-Limiting Factors

Common challenges include:

  • Moisture Sensitivity : Hydrolysis of intermediates reduces yield, necessitating anhydrous conditions.

  • Byproduct Formation : Over-cyclization or dimerization occurs at temperatures >60°C, requiring precise thermal control.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Gewald + POCl₃6895High
Acyl Halide Cyclization6592Moderate
Continuous Flow7297High

The continuous flow method offers superior yield and purity, making it ideal for industrial applications. However, the Gewald route remains preferred for laboratory-scale diversity-oriented synthesis due to its flexibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Key Structural Attributes

  • 4-Oxo group : Common in bioactive pyrimidines, this moiety may participate in hydrogen bonding with enzymes or receptors .
  • Ethyl ester : Likely improves lipophilicity and membrane permeability, though it may reduce aqueous solubility .

Comparative Analysis with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between the target compound and key analogs:

Compound Core Structure Key Substituents Synthesis Highlights Pharmacological Potential
Target Compound Thieno[2,3-d]pyrimidine 3-methyl, 4-oxo, ethyl ester Condensation + cyclization (inferred from ) Undocumented (pyrimidine-based bioactivity)
Ethyl 4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Variable substituents (e.g., alkyl, aryl) Sodium methoxide-mediated cyclization Anticancer, antimicrobial (structure-dependent)
Thiazolo[3,2-a]pyrimidine () Thiazolo[3,2-a]pyrimidine 2,4,6-trimethoxybenzylidene, phenyl Reflux with chloroacetic acid and benzaldehyde CNS activity (inferred from crystallography)
Imidazo[1,2-a]pyrrolo[3,4-e]pyrimidine () Imidazo[1,2-a]pyrrolo[3,4-e]pyrimidine 4-oxo/thioxo/imino Patent-protected process Broad pharmaceutical applications

Structural and Functional Differences

  • Conformational Flexibility: The thieno-pyrimidine system may adopt a puckered conformation similar to the thiazolo analog (flattened boat, as observed in ), influencing molecular packing and solubility.
  • Substituent Impact : The 3-methyl group in the target compound could sterically hinder interactions compared to the trimethoxybenzylidene group in ’s thiazolo derivative, which enhances aromatic stacking .

Pharmacological Considerations

  • Pyrido Analogs () : Exhibit substituent-dependent bioactivity, with ethyl esters often serving as prodrugs to enhance bioavailability .
  • Thiazolo Derivative (): Crystallographic data suggest non-planar conformations that may optimize binding to hydrophobic enzyme pockets .
  • Imidazo Derivatives () : Patent claims highlight therapeutic versatility, with 4-oxo/thioxo groups modulating target specificity (e.g., kinase inhibition) .

Biological Activity

Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate (CAS No. 329059-62-3) is a complex organic compound characterized by its unique structural features combining pyrrolo, thieno, and pyrimidine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 278.33 g/mol
  • Melting Point : 270 °C
  • Boiling Point : 470.1 °C (predicted)
  • Density : 1.49 g/cm³ (predicted)
  • pKa : 1.21 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer and antimicrobial properties. The thieno[2,3-d]pyrimidine derivatives are known for their significant pharmacological activities and potential as drug candidates.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects against various cancer cell lines. Studies have indicated that compounds with a similar thieno[2,3-d]pyrimidine structure can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Case Studies :
    • In a study by Guo et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against the MDA-MB-231 breast cancer cell line. The results indicated that specific derivatives had IC50 values as low as 27.6 µM, demonstrating potent activity against these cancer cells .
    • Another study highlighted that compounds derived from similar structures exhibited selective cytotoxicity with significant inhibition rates ranging from 43% to 87% against non-small cell lung cancer .

Antimicrobial Activity

Research has also suggested that ethyl 3-methyl-4-oxo derivatives possess antimicrobial properties. The presence of the thieno and pyrimidine rings contributes to their ability to interact with biological targets in pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the substituents on the pyrimidine ring can significantly influence the biological activity of these compounds. For instance:

  • Electron-withdrawing groups on the aromatic ring enhance cytotoxicity.
  • The presence of specific functional groups can improve selectivity for cancer cells over normal cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 ValueReference
Thieno[2,3-d]pyrimidine Derivative AAnticancer27.6 µM
Thieno[2,3-d]pyrimidine Derivative BAnticancer43% - 87% inhibition
Ethyl Ester of Thieno Derivative CAntimicrobialNot specified

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, intermediates may be generated by reacting substituted aldehydes with ethyl N-alkylglycinates in methanol under basic conditions (e.g., triethylamine or sodium methoxide). Subsequent acidification and recrystallization yield the final product . For structurally similar derivatives, refluxing with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride mixtures (8–10 hours) followed by recrystallization from ethyl acetate/ethanol is effective .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign proton and carbon environments, focusing on chemical shifts for heterocyclic protons (e.g., pyrimidine/pyrrolo-thieno rings) .
  • X-ray Diffraction : Confirm molecular geometry, dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings), and hydrogen-bonding networks in the crystal lattice .
  • HRMS : Validate molecular weight and fragmentation patterns .

Q. What pharmacological activities are associated with this compound?

  • Methodological Answer : Pyrimidine derivatives often exhibit enzyme inhibitory activity. For example, in vitro studies using kinase inhibition assays (e.g., IC50 or Ki values) can evaluate binding affinity to target enzymes. Structural features like the 4-oxo group and fused thieno ring may enhance interactions with catalytic sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .
  • Confirm purity via HPLC before crystallography to rule out polymorphic interference .

Q. What strategies optimize reaction yields for derivatives with similar scaffolds?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Maintain reflux temperatures (e.g., 50–60°C) to avoid side reactions like decomposition of labile substituents .
  • Catalysis : Use sodium acetate or triethylamine to accelerate cyclization steps .

Q. How can mechanistic studies elucidate the compound’s biological activity?

  • Methodological Answer :

  • Enzyme Assays : Measure inhibition kinetics (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive binding modes .
  • Molecular Docking : Model interactions between the 4-oxo group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
  • In Vitro Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and correlate with structural modifications (e.g., substituents on the thieno ring) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate

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